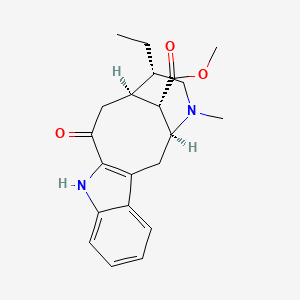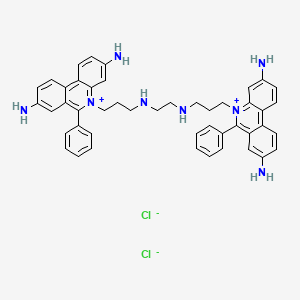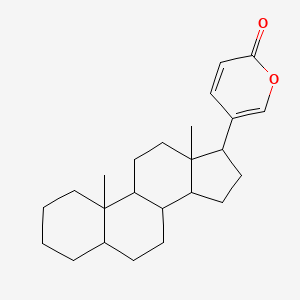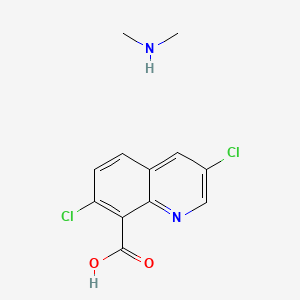
Quinclorac-dimethylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinclorac-dimethylammonium is an organic salt resulting from the formal condensation of equimolar amounts of quinclorac and dimethylamine. It is used as a (rather persistent) herbicide for the post-emergence control of weeds in rice, grass and turf. It is not approved for use within the European Union. It has a role as an agrochemical, a herbicide and a synthetic auxin. It contains a quinclorac(1-) and a dimethylaminium.
Aplicaciones Científicas De Investigación
Molecular Structure and Packing
Quinclorac, chemically known as 3,7-Dichloroquinoline-8-carboxylic acid, displays unique molecular packing characterized by π–π stacking interactions and O—H⋯N hydrogen bonding, as identified in crystallographic studies (Guo, 2008).
Herbicidal Application and Mechanism
Quinclorac is a selective auxin herbicide, utilized mainly in rice cultivation to control a variety of weeds, particularly barnyardgrass. It mimics an auxin overdose in plants, affecting their phytohormonal system and leading to growth inhibition and plant senescence (Grossmann, 1998).
Biodegradation and Microecology
Research has identified a strain of Actinobacteria, Streptomyces sp. AH-B, which can degrade quinclorac in soil, significantly reducing its toxicity and altering the soil microecology. This bacterial strain plays a crucial role in the bioremediation of quinclorac-contaminated environments (Lang et al., 2018).
Detoxification in Rice
Studies involving rice transcriptome analysis have identified genes involved in quinclorac detoxification, which is important given the widespread use of this herbicide in rice fields. This research aids in understanding the molecular mechanisms behind quinclorac action and its detoxification in rice plants (Xu et al., 2015).
Resistance Mechanisms in Weeds
Research has also focused on the resistance mechanisms of certain weeds to quinclorac. For instance, a biotype of Echinochloa phyllopogon showed resistance through a combination of insensitivity to quinclorac-induced ethylene production and enhanced β-CAS activity, crucial for cyanide detoxification following quinclorac treatment (Yasuor et al., 2012).
Absorption and Translocation in Plants
Studies on leafy spurge revealed that quinclorac, when combined with a surfactant, is absorbed through the leaves and translocated throughout the plant. This herbicide is metabolized into various esters and is effective in controlling leafy spurge when applied to the leaves or soil (Lamoureux & Rusness, 1995).
Propiedades
Número CAS |
84087-48-9 |
|---|---|
Nombre del producto |
Quinclorac-dimethylammonium |
Fórmula molecular |
C12H12Cl2N2O2 |
Peso molecular |
287.14 g/mol |
Nombre IUPAC |
3,7-dichloroquinoline-8-carboxylic acid;N-methylmethanamine |
InChI |
InChI=1S/C10H5Cl2NO2.C2H7N/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6;1-3-2/h1-4H,(H,14,15);3H,1-2H3 |
Clave InChI |
PJPDUXCVLFAQBM-UHFFFAOYSA-N |
SMILES |
CNC.C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl |
SMILES canónico |
CNC.C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



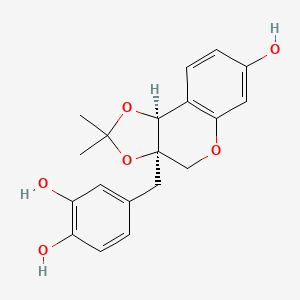
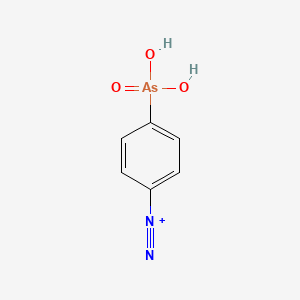
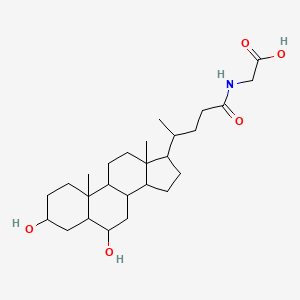
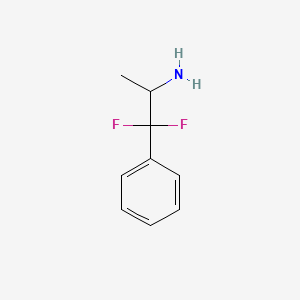
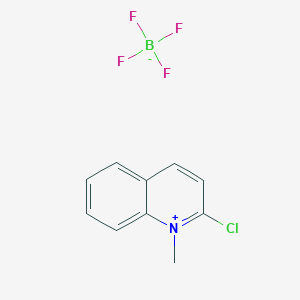
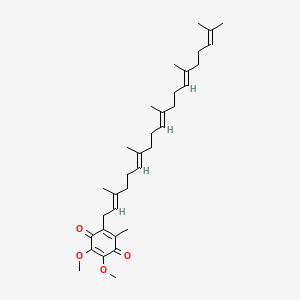
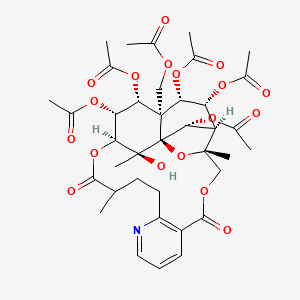
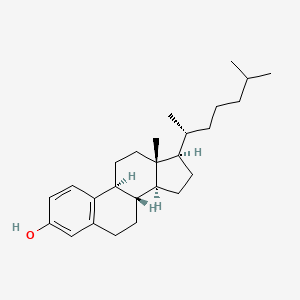
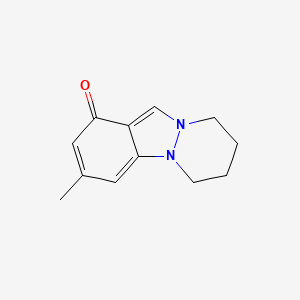
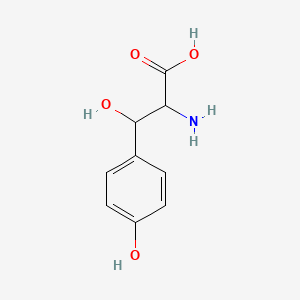
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B1252221.png)
